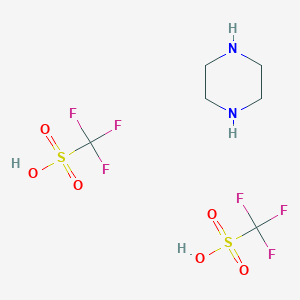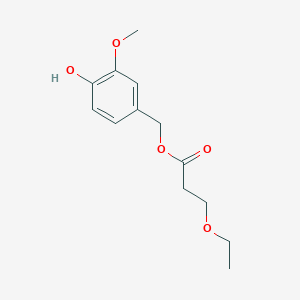![molecular formula C30B2F24 B14240187 1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene CAS No. 223769-13-9](/img/structure/B14240187.png)
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene is a complex organoboron compound known for its unique chemical properties and potential applications in various fields. This compound features two bis(pentafluorophenyl)boryl groups attached to a tetrafluorobenzene core, making it highly electron-deficient and reactive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene typically involves the reaction of tetrafluorobenzene with bis(pentafluorophenyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of bis(pentafluorophenyl)borane: This is achieved by reacting pentafluorophenyl lithium with boron trichloride.
Reaction with tetrafluorobenzene: The bis(pentafluorophenyl)borane is then reacted with tetrafluorobenzene in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene undergoes various types of chemical reactions, including:
Electrophilic substitution: Due to its electron-deficient nature, it readily participates in electrophilic substitution reactions.
Hydroboration: The compound can undergo hydroboration reactions, adding across double bonds in alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens and other electrophiles, typically under mild conditions.
Hydroboration: Catalysts such as platinum or palladium are often used to facilitate the reaction.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroboration can lead to the formation of organoboron compounds, while electrophilic substitution can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoboron compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its high reactivity and stability.
Wirkmechanismus
The mechanism by which 1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene exerts its effects is primarily through its strong Lewis acidity. The compound can form stable complexes with various nucleophiles, facilitating a range of chemical transformations. Its electron-deficient nature allows it to act as an effective catalyst in many reactions, promoting the formation of desired products with high efficiency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentafluorophenyl)borane: Similar in structure but lacks the tetrafluorobenzene core.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to boron, offering different reactivity.
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane: A related compound with phosphorus instead of boron, used in different catalytic applications.
Uniqueness
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene is unique due to its combination of high Lewis acidity and the presence of multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and robust chemical behavior.
Eigenschaften
CAS-Nummer |
223769-13-9 |
|---|---|
Molekularformel |
C30B2F24 |
Molekulargewicht |
837.9 g/mol |
IUPAC-Name |
[2-bis(2,3,4,5,6-pentafluorophenyl)boranyl-3,4,5,6-tetrafluorophenyl]-bis(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C30B2F24/c33-7-1(31(3-9(35)19(45)27(53)20(46)10(3)36)4-11(37)21(47)28(54)22(48)12(4)38)2(8(34)18(44)17(7)43)32(5-13(39)23(49)29(55)24(50)14(5)40)6-15(41)25(51)30(56)26(52)16(6)42 |
InChI-Schlüssel |
IBLWLIPJHDGLJN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)B(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)(C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


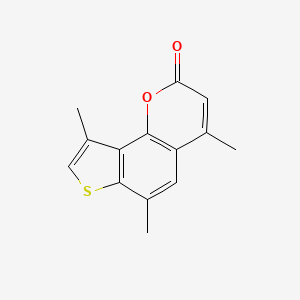
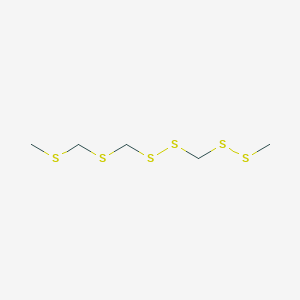
![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)

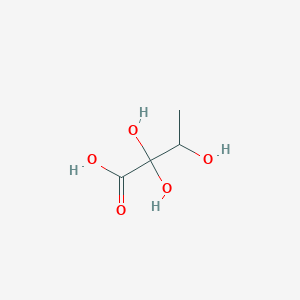
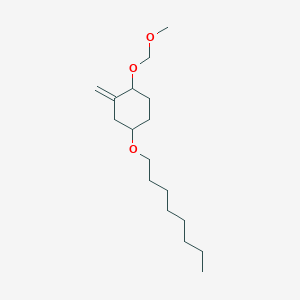
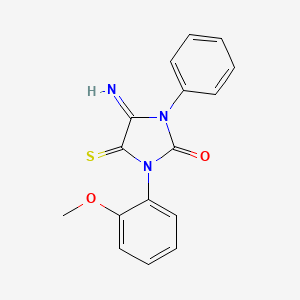
![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)

![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)

![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
